molecular formula C11H15BBrNO2 B1280755 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 458532-82-6

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1280755
CAS RN: 458532-82-6
M. Wt: 283.96 g/mol
InChI Key: NQVRUHXWNFMWQB-UHFFFAOYSA-N
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Description

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound with the molecular formula C6H12BBrO2 . It is also known by other synonyms such as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .


Synthesis Analysis

The synthesis of this compound involves the reaction of a pyridine derivative with a boronic acid pinacol ester. The bromine atom is introduced during this process. Detailed synthetic pathways and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyridine ring substituted with a bromine atom and a boron-containing group. The tetramethylboron moiety contributes to its unique properties and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including cross-coupling reactions, Suzuki-Miyaura coupling, and other transformations involving boron-containing compounds. Its reactivity is valuable in organic synthesis and medicinal chemistry .

Scientific Research Applications

1. As a Bifunctional Building Block in Combinatorial Chemistry

The structural analysis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine revealed its potential as a bifunctional building block for combinatorial chemistry. The compound demonstrates distinct structural characteristics compared to its regioisomers, influencing its chemical reactivity and stability. This makes it a valuable component for creating diverse chemical libraries (Sopková-de Oliveira Santos et al., 2003).

2. In Synthesis and Structural Analysis

The compound has been utilized in the synthesis of boric acid ester intermediates, with its structure being confirmed through various spectroscopic methods and X-ray diffraction. These compounds are further analyzed using density functional theory (DFT) to study their molecular electrostatic potential and frontier molecular orbitals, revealing important physicochemical properties (Huang et al., 2021).

3. In Enhanced Brightness Emission-tuned Nanoparticles

The compound has been utilized in the synthesis of nanoparticles with enhanced brightness and emission-tuned properties. These nanoparticles exhibit high quantum yields and can be tuned to longer wavelengths, indicating potential applications in fields like bioimaging and photonics (Fischer et al., 2013).

4. In Catalytic Enantioselective Processes

It has been employed in catalytic enantioselective processes, particularly in borane reductions of benzyl oximes. This application highlights its role in synthesizing chiral compounds, which is significant in pharmaceutical and chemical research (Huang et al., 2011).

5. In the Synthesis of Luminescent Polymers

The compound is instrumental in the synthesis of fluorene copolymers with luminescent properties. These polymers show potential for application in optoelectronic devices due to their unique light-emitting properties (Cheon et al., 2005).

Safety and Hazards

Safety information regarding this compound is essential. Researchers should handle it with care, considering its reactivity and potential hazards. Consult safety data sheets and relevant literature for detailed safety guidelines .

Future Directions

Future research could explore the compound’s applications in catalysis, materials science, and drug discovery. Investigating its biological activity and optimizing synthetic routes would be valuable for its practical use .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of boronic acids with halides, leading to the formation of biaryl compounds. The interaction between this compound and palladium catalysts is crucial for the efficiency of these reactions, as it enhances the reactivity and selectivity of the coupling process .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may influence cell function indirectly. By enabling the synthesis of compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism, this compound indirectly impacts cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with palladium catalysts. The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is essential for the efficiency of Suzuki-Miyaura cross-coupling reactions, as it ensures the selective formation of biaryl compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can be affected by prolonged exposure to moisture and air. Over time, the compound may degrade, leading to a decrease in its efficiency in cross-coupling reactions. Long-term studies on the effects of this compound on cellular function are limited, but its role in facilitating the synthesis of biologically active molecules suggests potential long-term impacts .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of this compound at various dosages is crucial for its safe and effective use in biochemical research .

Metabolic Pathways

The involvement of this compound in metabolic pathways is primarily related to its role in facilitating the synthesis of biologically active molecules. The compound interacts with palladium catalysts to enable the formation of carbon-carbon bonds, which are essential for the synthesis of various metabolites. The specific enzymes and cofactors involved in these reactions are dependent on the nature of the substrates and the desired products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may be transported and distributed in a manner similar to other small organic molecules. The compound may interact with transporters or binding proteins that influence its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not extensively studied. Its role in facilitating biochemical reactions suggests that it may be localized in specific cellular compartments where these reactions occur. The compound may be directed to these compartments through targeting signals or post-translational modifications that influence its activity and function .

properties

IUPAC Name

2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVRUHXWNFMWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476680
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

458532-82-6
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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